

# Historical development and patent of Eclanamine antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Eclanamine |           |
| Cat. No.:            | B8100876   | Get Quote |

# **Eclanamine: An Undeveloped Antidepressant**

**Eclanamine** (U-48,753) is a compound that was patented as an antidepressant but was ultimately never marketed.[1] Its proposed mechanism of action was the inhibition of the reuptake of two key neurotransmitters in the brain: serotonin and norepinephrine.[1] This dual-reuptake inhibition is a common mechanism for many established antidepressant medications.

Due to its undeveloped status, there is a significant lack of publicly available information, particularly the in-depth technical data required for a comprehensive whitepaper. The historical development beyond its initial patenting, detailed experimental protocols, and quantitative data from clinical trials are not available in published literature.

## **Chemical and Structural Information**

What is known about **Eclanamine** is primarily its chemical identity.



| Identifier                                      | Value                                                                                |
|-------------------------------------------------|--------------------------------------------------------------------------------------|
| IUPAC Name                                      | N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-<br>(dimethylamino)cyclopentyl]propanamide[1][2] |
| CAS Number                                      | 67450-44-6[1]                                                                        |
| Molecular Formula                               | C16H22Cl2N2O[1][2]                                                                   |
| Molar Mass                                      | 329.27 g·mol-1[1]                                                                    |
| Synonyms U-48,753, Eclanaminum, Eclanamina[1][2 |                                                                                      |

The compound also exists as a maleate salt, **Eclanamine** Maleate, with the CAS number 67450-45-7.[1]

A diagram of the chemical structure of **Eclanamine** is provided below.

Chemical Structure of Eclanamine

## **Proposed Mechanism of Action**

**Eclanamine** was designed to function as a serotonin-norepinephrine reuptake inhibitor (SNRI). SNRIs are a class of antidepressant drugs that increase the levels of serotonin and norepinephrine in the synaptic cleft by blocking their reabsorption into the presynaptic neuron. This enhancement of neurotransmitter availability is believed to be a key factor in their therapeutic effects on mood disorders.

A simplified diagram of this proposed signaling pathway is presented below.





Click to download full resolution via product page

Proposed Mechanism of Eclanamine as an SNRI

## **Contrast with a Researched Compound: Lanicemine**

In contrast to the scarcity of information on **Eclanamine**, another antidepressant with a somewhat similar-sounding name, Lanicemine (AZD6765), has a more documented history, although its development was also discontinued.[3] Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] Unlike **Eclanamine**'s proposed mechanism, Lanicemine works on the glutamatergic system, which has been a more recent focus of antidepressant research.[5]

Lanicemine underwent several clinical trials to assess its efficacy and safety for treatment-resistant depression.[6][7][8] Data from these trials, including dosage, patient outcomes, and



side effect profiles, are publicly available in scientific literature. For instance, a phase IIb study investigated the effects of 50 mg and 100 mg intravenous infusions of Lanicemine.[6] While it was generally well-tolerated, it did not demonstrate superiority over placebo on the primary endpoints in that particular study.[6]

The availability of such data for Lanicemine highlights the type of information that is generated during the drug development process but is absent for **Eclanamine** due to its early termination.

#### Conclusion

While **Eclanamine** was patented as a potential antidepressant with a dual-reuptake inhibitor mechanism, it was never brought to market. Consequently, the in-depth technical and clinical data required to construct a detailed guide, including quantitative analysis, experimental protocols, and comprehensive pathway diagrams, is not available in the public domain. The information that exists is limited to its basic chemical properties and its intended, but unproven, pharmacological action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Eclanamine Wikipedia [en.wikipedia.org]
- 2. Eclanamine | C16H22Cl2N2O | CID 130380 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lanicemine Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study -PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Historical development and patent of Eclanamine antidepressant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8100876#historical-development-and-patent-of-eclanamine-antidepressant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com